molecular formula C9H10ClI B1510215 4-Chloro-2-iodo-1-isopropylbenzene

4-Chloro-2-iodo-1-isopropylbenzene

Cat. No.: B1510215
M. Wt: 280.53 g/mol
InChI Key: TZJNZKZMCLOBOP-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-1-isopropylbenzene is a useful research compound. Its molecular formula is C9H10ClI and its molecular weight is 280.53 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-iodo-1-isopropylbenzene, and how can reaction conditions be optimized?

  • Methodology : Electrophilic iodination of 4-chloro-1-isopropylbenzene using iodine monochloride (ICl) in a halogenated solvent (e.g., dichloromethane) at 0–5°C is a common approach. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of substrate to ICl) and reaction time (6–8 hours). Monitor progress via TLC (hexane:ethyl acetate, 9:1). Purify via column chromatography using silica gel .
  • Validation : Confirm regioselectivity using 1^1H NMR (aromatic proton splitting patterns) and mass spectrometry (molecular ion peak at m/z 296.5) .

Q. How should researchers handle this compound to ensure safety and stability?

  • Safety Protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid exposure to light (iodine may degrade under UV). Store in amber vials at 2–8°C under inert gas (argon) .
  • Stability Testing : Conduct accelerated degradation studies in polar aprotic solvents (e.g., DMSO, DMF) under varying pH (5–9) and temperatures (25–40°C). Monitor via HPLC for decomposition products like iodobenzene derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1^1H/13^{13}C NMR : Identify substituent positions (e.g., isopropyl group at 1-position: δ ~1.3 ppm for CH3_3, δ ~2.9 ppm for CH).
  • IR Spectroscopy : Confirm C-I stretch (~500 cm1^{-1}) and C-Cl stretch (~700 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C9_9H11_{11}ClI) with <2 ppm error .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The iodine atom acts as a directing group in Suzuki-Miyaura couplings. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution, revealing enhanced reactivity at the para position to the isopropyl group. Compare with bromo/chloro analogs to assess leaving-group efficiency .
  • Experimental Design : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) with arylboronic acids in THF/water. Isolate biaryl products via extraction (ethyl acetate/brine) and characterize via X-ray crystallography .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?

  • Optimization Approaches :

  • Add silver salts (Ag2_2CO3_3) to suppress iodide displacement.
  • Use low-temperature conditions (−20°C) for Grignard reactions to minimize radical pathways.
  • Monitor by 19^{19}F NMR if fluorinated reagents are involved .

Q. How can computational modeling predict the environmental persistence of this compound?

  • QSAR Models : Apply Quantitative Structure-Property Relationship (QSPR) algorithms to estimate biodegradation half-life (e.g., EPI Suite). Input descriptors include logP (3.2), polar surface area (20.3 Ų), and H-bond acceptor count (0). Validate predictions via soil microcosm studies .
  • Degradation Pathways : Simulate hydrolysis pathways using Gaussian09 (MP2/cc-pVTZ) to identify intermediates like 4-chloro-1-isopropylphenol .

Q. Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Cross-Referencing : Compare data from CRC Handbook (mp: −12.3°C for 1-chloro-4-isopropylbenzene) with NIST Chemistry WebBook (thermodynamic properties) .
  • Reproducibility : Synthesize batches under controlled conditions (humidity <30%, argon atmosphere) to isolate polymorphic variations.

Q. What are the limitations of using NMR to assess purity in halogenated aromatic systems?

  • Challenge : Overlapping signals from diastereomers or rotamers (e.g., isopropyl group).
  • Solution : Use 13^{13}C DEPT-135 to resolve quaternary carbons or 2D NMR (HSQC, HMBC) for unambiguous assignments .

Q. Methodological Resources

  • Synthetic Protocols : Adapt iodination methods from chloro-nitrobenzene derivatives .
  • Computational Tools : CC-DPS for property prediction (patented QSQN technology) .
  • Safety Guidelines : TCI America’s exposure controls (respirators, closed systems) .

Properties

Molecular Formula

C9H10ClI

Molecular Weight

280.53 g/mol

IUPAC Name

4-chloro-2-iodo-1-propan-2-ylbenzene

InChI

InChI=1S/C9H10ClI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3

InChI Key

TZJNZKZMCLOBOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)I

Origin of Product

United States

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